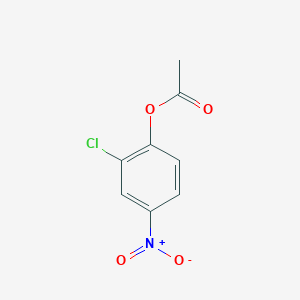
Acide (4-(pyridin-2-yl)phényl)boronique
Vue d'ensemble
Description
“(4-(Pyridin-2-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 170230-27-0 . It has a molecular weight of 199.02 and its molecular formula is C11H10BNO2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“(4-(Pyridin-2-yl)phenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Conception et administration de médicaments
Les acides boroniques et leurs esters, y compris l'acide (4-(pyridin-2-yl)phényl)boronique, sont des composés très prisés pour la conception de nouveaux médicaments et de dispositifs d'administration de médicaments . Ils sont particulièrement utilisés comme transporteurs de bore adaptés à la capture neutronique .
Études d'hydrolyse
Le composé est utilisé dans des études relatives à l'hydrolyse des esters de pinacol d'acide phénylboronique . Ces études sont importantes car les acides boroniques et leurs esters ne sont que marginalement stables dans l'eau .
Réactions de couplage Suzuki-Miyaura
L'this compound est utilisé comme réactif pour les réactions de couplage Suzuki-Miyaura catalysées au palladium . Il s'agit d'un type de réaction de couplage croisé, utilisée pour former des liaisons carbone-carbone.
Couplage Suzuki sans ligand catalysé par le palladium
Ce composé est également utilisé dans les réactions de couplage Suzuki catalysées au palladium sans ligand sous irradiation micro-ondes . Cette méthode peut améliorer l'efficacité de la réaction.
Préparation d'inhibiteurs de la protéase du VIH-1
L'this compound est utilisé dans la préparation d'inhibiteurs de la protéase du VIH-1 . Ces inhibiteurs sont des agents thérapeutiques potentiels pour le traitement du VIH.
Thérapeutiques anticancéreux potentiels
Le composé est utilisé dans le développement de thérapeutiques anticancéreux potentiels, tels que les inhibiteurs de PDK1 et de la protéine kinase CK2 . Ces inhibiteurs pourraient potentiellement être utilisés dans le traitement du cancer.
Formation d'ester boronique pyridyle
L'acide pyridine-2-boronique est utilisé comme matière première clé pour la formation d'ester boronique pyridyle tel que l'ester diméthylique de l'acide pyridine-2-boronique . Cet ester est ensuite utilisé dans diverses réactions chimiques.
Préparation du dérivé 2-pyridyle de la quinoléine
L'ester diméthylique de l'acide pyridine-2-boronique réagit avec la bromoquinoléine pour préparer le dérivé 2-pyridyle de la quinoléine <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(Pyridin-2-yl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound serves as an organoboron reagent, which is a key component in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(Pyridin-2-yl)phenylboronic acid interacts with its targets through two main steps: oxidative addition and transmetalation .
- Oxidative Addition : This step involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups .
- Transmetalation : This step involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-(Pyridin-2-yl)phenylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the Suzuki-Miyaura cross-coupling reaction .
Result of Action
The result of the action of 4-(Pyridin-2-yl)phenylboronic acid is the successful facilitation of the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(Pyridin-2-yl)phenylboronic acid is influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters, like 4-(Pyridin-2-yl)phenylboronic acid, is considerably accelerated at physiological pH . Additionally, the compound is usually stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
(4-pyridin-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANFGGCAQWUIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597066 | |
| Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-27-0 | |
| Record name | B-[4-(2-Pyridinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(pyridin-2-yl)phenylboronic acid in the presented research?
A1: The research highlights the use of 4-(pyridin-2-yl)phenylboronic acid as a key building block in the synthesis of a phosphorescent ligand. [] Specifically, it undergoes a Suzuki coupling reaction with a carbazole derivative to yield the final ligand. This synthetic route demonstrates its utility in constructing more complex molecules with potential applications in material science, particularly in the field of organic light-emitting diodes (OLEDs) due to the phosphorescent properties mentioned. []
Q2: How is 4-(pyridin-2-yl)phenylboronic acid synthesized?
A2: The research outlines a multi-step synthesis of 4-(pyridin-2-yl)phenylboronic acid starting from 4-bromoaniline. [] The process involves diazotization of 4-bromoaniline, followed by a Gomberg-Bachmann coupling reaction, and a final boronic acidification step to yield the desired product. This synthetic pathway demonstrates a feasible route to obtain the compound for further applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




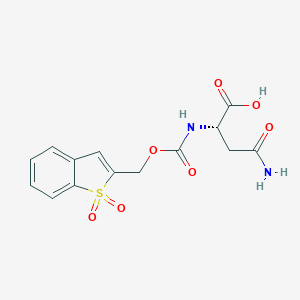
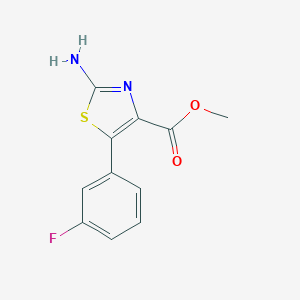
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
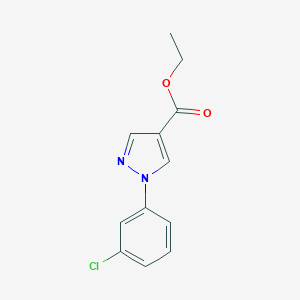
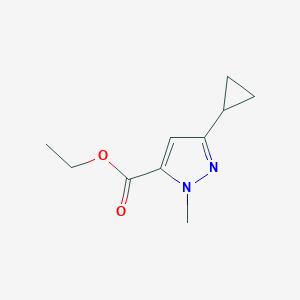
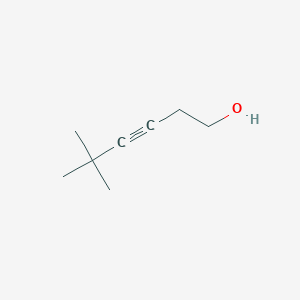
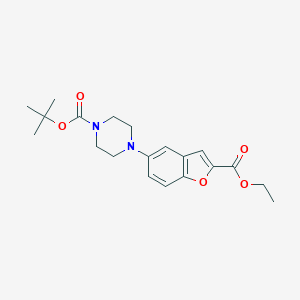
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
